molecular formula C18H15F6N7 B605231 AGI-026 CAS No. 1446501-77-4

AGI-026

Cat. No.: B605231
CAS No.: 1446501-77-4
M. Wt: 443.36
InChI Key: DWIQMUBNZXFUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Isocitrate Dehydrogenase Isoforms and Functions

The isocitrate dehydrogenase (IDH) family of enzymes is crucial for cellular metabolism. nih.gov In humans, there are three main isoforms of IDH, each with distinct locations and functions within the cell. wikipedia.orgontosight.aiwikidoc.org

IDH1: This isoform is found in the cytoplasm and peroxisomes. ontosight.aiwikidoc.orgwikipedia.org It plays a significant role in producing NADPH, a molecule essential for protecting the cell against oxidative stress and for various anabolic reactions. ontosight.aiwikipedia.org

IDH2: Located in the mitochondria, IDH2 is involved in the citric acid cycle (also known as the Krebs cycle), a key pathway for energy production. ontosight.aiwikidoc.org

IDH3: Also a mitochondrial enzyme, IDH3 is a central component of the citric acid cycle. wikipedia.orgontosight.aiwikidoc.org

IDH1 and IDH2 catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a vital intermediate in many metabolic pathways. wikipedia.orgwikidoc.orgguidetopharmacology.org This reaction is important for both energy generation and the production of biosynthetic precursors. ontosight.ai In contrast, IDH3 utilizes NAD+ as a cofactor, while IDH1 and IDH2 use NADP+. wikipedia.orgwikidoc.orgguidetopharmacology.org

Table 1: Isoforms of Isocitrate Dehydrogenase

Isoform Location Cofactor Primary Function
IDH1 Cytoplasm, Peroxisomes NADP+ NADPH production, defense against oxidative stress
IDH2 Mitochondria NADP+ Part of the citric acid cycle, energy production
IDH3 Mitochondria NAD+ Key enzyme in the citric acid cycle

Pathogenic Gain-of-Function Mutations in IDH1 and IDH2

Somatic point mutations in the IDH1 and IDH2 genes have been identified in several types of cancer. nih.govguidetopharmacology.org These mutations are typically heterozygous, affecting only one copy of the gene, and occur at specific "hotspot" codons, most commonly R132 in IDH1 and R140 or R172 in IDH2. mdpi.comhaematologica.orgpnas.org These mutations are considered "gain-of-function" because they bestow a new, abnormal enzymatic activity upon the IDH proteins. nih.govmdpi.comportlandpress.com

Instead of their normal function of converting isocitrate to α-ketoglutarate, the mutant IDH1 and IDH2 enzymes gain the neomorphic ability to reduce α-ketoglutarate to D-2-hydroxyglutarate (2HG). wikipedia.orgportlandpress.comfrontiersin.org This leads to a significant accumulation of 2HG in cells and tissues harboring these mutations. nih.govfrontiersin.org 2HG is considered an "oncometabolite" because its high levels are directly implicated in the processes of tumor formation and progression. portlandpress.comfrontiersin.org The production of 2HG by mutant IDH enzymes is a key event in the pathogenesis of these cancers. nih.govfrontiersin.org

The accumulation of D-2-hydroxyglutarate (2HG) has profound effects on cellular processes. Structurally similar to α-ketoglutarate, 2HG can competitively inhibit a range of α-ketoglutarate-dependent dioxygenases. portlandpress.comfrontiersin.orgjci.org These enzymes are critical for various cellular functions, including epigenetic regulation. jci.orgnih.gov

Specifically, 2HG inhibits histone and DNA demethylases, such as the TET family of enzymes. frontiersin.orgjci.orgmetabolicsupportuk.org This inhibition leads to a state of hypermethylation of both DNA and histones, which can alter gene expression and block cellular differentiation. nih.govjci.orgnih.gov These epigenetic alterations are thought to be a primary mechanism by which IDH mutations contribute to cancer development. nih.govnih.gov Furthermore, the production of 2HG can disrupt normal cellular metabolism, impacting pathways such as the citric acid cycle and redox balance. portlandpress.comnih.gov

Aberrant D-2-Hydroxyglutarate (2HG) Production as an Oncometabolite

Diseases Associated with Mutant Isocitrate Dehydrogenases

Mutations in isocitrate dehydrogenase genes are linked to both rare inherited metabolic disorders and various forms of cancer.

D-2-hydroxyglutaric aciduria (D2HGA) is a rare inherited neurometabolic disorder characterized by the accumulation of D-2-hydroxyglutarate. nih.govnih.gov There are two main types, distinguished by their genetic cause. nih.govmhmedical.com D2HGA Type II is specifically caused by germline gain-of-function mutations in the IDH2 gene, most commonly the R140Q mutation. metabolicsupportuk.orgnih.govnih.gov This disorder is inherited in an autosomal dominant pattern. mhmedical.commedlineplus.gov

Patients with D2HGA Type II can present with a range of severe symptoms, including developmental delay, seizures, weak muscle tone (hypotonia), and cardiomyopathy (a disease of the heart muscle). nih.govmedlineplus.govnih.gov The clinical presentation of Type II is often more severe and begins earlier than Type I, which is caused by mutations in a different gene (D2HGDH). medlineplus.govnih.gov The accumulation of D-2HG is the biochemical hallmark of this disease. metabolicsupportuk.orgnih.gov

Mutations in IDH1 and IDH2 are frequently found in several types of myeloid malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). nih.govnih.gov In AML, these mutations are present in approximately 20% of adult patients. nih.govnih.govresearchgate.net IDH2 mutations are more common than IDH1 mutations in this context. nih.govhematologyandoncology.net

The presence of an IDH mutation is a significant factor in the classification and prognosis of AML. nih.gov These mutations are often associated with a normal karyotype and can co-occur with other specific mutations, which influences the disease's outcome. nih.govhematologyandoncology.net The production of the oncometabolite 2-hydroxyglutarate by the mutant IDH enzymes is believed to block the normal differentiation of hematopoietic progenitor cells, contributing to the development of leukemia. nih.govresearchgate.net

Table 2: Investigational Compound AGI-026

Compound Name Description
This compound A potent and selective inhibitor of the mutant IDH2 R140Q enzyme. nih.govresearchgate.netnih.gov It is a triazine small molecule that is orally bioavailable. nih.gov

Research Findings on this compound

Preclinical research has demonstrated the potential of this compound as a therapeutic agent for conditions driven by the IDH2 R140Q mutation.

In a mouse model of D-2-hydroxyglutaric aciduria type II, where the Idh2 R140Q mutation was introduced, this compound was shown to be a potent and selective inhibitor of the human IDH2 R140Q-mutant enzyme. nih.govresearchgate.netnih.gov Treatment with this compound effectively suppressed the production of 2HG. nih.govresearchgate.netresearchgate.net This reduction in the oncometabolite led to significant improvements, including the rescue of cardiomyopathy and a survival benefit in the treated mice. nih.govresearchgate.netnih.gov Furthermore, withdrawal of the treatment resulted in the deterioration of cardiac function, highlighting the compound's direct effect. nih.govresearchgate.netnih.gov The study also noted that this compound reversed the differential expression of multiple genes and metabolites associated with cardiomyopathy. nih.govresearchgate.netresearchgate.net

These findings provide proof-of-concept for the potential therapeutic benefit of inhibiting the mutant IDH2 enzyme in patients with D2HGA type II. nih.govresearchgate.netnih.gov this compound has also been mentioned in the context of preclinical investigations for myeloid malignancies. harvard.edu

Glioma

Mutations in the isocitrate dehydrogenase (IDH) genes, specifically IDH1 and IDH2, are pivotal genetic events in the development of several cancers, most notably gliomas. Gliomas are the most common type of primary brain tumor, and the presence of an IDH mutation is a critical diagnostic and prognostic marker that distinguishes different subgroups of these tumors. frontiersin.orgnih.gov These mutations are particularly characteristic of lower-grade (WHO grade II and III) gliomas and secondary glioblastomas, which evolve from lower-grade lesions. nih.govscielo.br In contrast, IDH mutations are infrequent in primary glioblastomas, which arise de novo. scielo.br Patients with IDH-mutant gliomas generally have a better prognosis and longer survival compared to those with IDH-wildtype tumors, indicating that the IDH mutation status defines biologically distinct disease entities. nih.govscielo.br

IDH mutations are considered to be an early event in gliomagenesis, often preceding other hallmark genetic alterations such as TP53 mutations or co-deletion of chromosome arms 1p and 19q. researchgate.netjbpml.org.br The vast majority of these mutations are heterozygous missense mutations affecting a single arginine residue in the enzyme's active site. scielo.br The most common mutation, found in over 85% of cases, is a substitution of arginine to histidine at codon 132 of the IDH1 enzyme (R132H). jbpml.org.br

Normally, IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). scielo.br However, the tumor-associated mutations confer a new, or neomorphic, enzymatic activity. researchgate.net Instead of producing α-KG, the mutant IDH enzyme gains the function of converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG), which accumulates to high levels in tumor cells. frontiersin.orgjci.orgmdpi.com

The accumulation of D-2HG is the primary driver of the oncogenic effects associated with IDH mutations. D-2HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases. jci.orgmdpi.com By inhibiting these enzymes, D-2HG leads to widespread epigenetic alterations, most notably a state of global DNA and histone hypermethylation. researchgate.netjci.org This altered epigenetic landscape, often referred to as the glioma-CpG island methylator phenotype (G-CIMP), results in the silencing of genes involved in cellular differentiation, effectively locking the glioma cells in a stem-cell-like state and promoting tumorigenesis. scielo.brresearchgate.net

The discovery of this distinct metabolic and epigenetic mechanism driven by mutant IDH has led to the development of targeted therapeutic strategies. The goal of these strategies is to selectively inhibit the neomorphic activity of the mutant IDH enzyme, thereby blocking the production of D-2HG. This approach has given rise to a new class of small-molecule inhibitors. Among these are compounds developed for research and clinical investigation, such as AGI-5198, a potent and selective inhibitor of the IDH1 R132H mutant, and this compound, a brain-penetrant dual inhibitor of mutant IDH1 and IDH2. medchemexpress.comxcessbio.com AGI-5198 has been shown to lower 2-HG levels, induce histone demethylation, and promote the differentiation of IDH1-mutant glioma cells. mdpi.comxcessbio.com this compound is noted for its ability to cross the blood-brain barrier and reduce the accumulation of 2-HG, making it a valuable tool for studying IDH-mutant gliomas. tebubio.comresearchgate.net

Detailed Research Findings

The table below summarizes key research findings for this compound and a related compound, AGI-5198, in the context of their activity against mutant IDH enzymes.

CompoundTarget(s)IC₅₀ Value(s)Key Research FindingsReference(s)
This compound Mutant IDH1/IDH24.0 ± 0.2 nM (for human IDH2R140Q)Brain-penetrant dual inhibitor; reduces 2-HG accumulation in cells with IDH2R140Q mutation. researchgate.net, nih.gov
5.4 ± 1.2 nM (in D2HGA type II patient lymphoblasts)Showed efficacy in a mouse model of D-2-hydroxyglutaric aciduria (D2HGA), a disease caused by germline IDH2 mutations. nih.gov, nih.gov
AGI-5198 Mutant IDH1 (R132H, R132C)~70 nM (for IDH1 R132H)First potent and selective inhibitor of mutant IDH1; shown to lower tumor 2-HG levels in vivo. xcessbio.com, mdpi.com
~160 nM (for IDH1 R132C)Induced demethylation of histone H3K9me3 and expression of genes associated with gliogenic differentiation. xcessbio.com
>100 µM (for wild-type IDH1/IDH2)Impaired the growth of IDH1-mutant glioma cells but not IDH1-wild-type cells. xcessbio.com, mdpi.com

Properties

CAS No.

1446501-77-4

Molecular Formula

C18H15F6N7

Molecular Weight

443.36

IUPAC Name

N2-(1-Methylethyl)-N4-[2-(trifluoromethyl)-4-pyridinyl]-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31)

InChI Key

DWIQMUBNZXFUDC-UHFFFAOYSA-N

SMILES

FC(C1=CC=CC(C2=NC(NC(C)C)=NC(NC3=CC(C(F)(F)F)=NC=C3)=N2)=N1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGI-026;  AGI 026;  AGI026

Origin of Product

United States

Molecular Mechanisms of Agi 026 Action

Highly Selective Inhibition of Mutant IDH2-R140Q

AGI-026 demonstrates potent and selective inhibition of the human IDH2-R140Q mutant enzyme. nih.govresearchgate.netnih.gov This specific mutation is a gain-of-function mutation that leads to the abnormal production of the oncometabolite D-2-hydroxyglutarate (2HG). nih.govnih.gov this compound has shown an IC₅₀ of 4.0 ± 0.2 nM for the human IDH2-R140Q-mutant enzyme in in vitro assays. nih.gov The inhibitory activity of this compound extends to both the IDH2-R140Q homodimer and the IDH2wt/R140Q heterodimer. researchgate.net This high degree of selectivity is crucial as it allows the compound to target the mutated enzyme responsible for disease pathology while sparing the wild-type IDH2 enzyme, which plays a critical role in normal cellular metabolism. researchgate.netfrontiersin.org

Suppression of D-2-Hydroxyglutarate (2HG) Production

A primary consequence of the gain-of-function mutations in IDH1 and IDH2 is the excessive production and accumulation of D-2-hydroxyglutarate (2HG). nih.govnih.govbiorxiv.org This oncometabolite is implicated in the pathogenesis of various diseases by interfering with cellular metabolism and epigenetic regulation. biorxiv.org this compound effectively suppresses the production of 2HG. nih.govresearchgate.net In cellular assays, the IC₅₀ for 2HG production was found to be similar in lymphoblasts from patients with D-2-hydroxyglutaric aciduria (D2HGA) type II (5.4 ± 1.2 nM) and in mouse embryonic stem cells with the Idh2-R140Q mutation (5.4 ± 2.8 nM). nih.gov Furthermore, treatment with this compound has been shown to achieve a significant reduction in 2HG levels in both plasma and heart tissue. nih.gov

Distinct Specificity Profile Against Non-Target Dehydrogenases

An important aspect of this compound's molecular mechanism is its high specificity for mutant IDH enzymes over other non-target dehydrogenases. nih.gov Studies have shown that this compound does not exhibit significant inhibition against a panel of other dehydrogenases, including lactate (B86563) dehydrogenase and 3-phosphoglycerate (B1209933) dehydrogenase. nih.gov This distinct specificity profile is critical for minimizing off-target effects and enhancing the therapeutic window of the compound. The selectivity for the mutant forms over the wild-type IDH enzymes is also a key feature. researchgate.net

Compound Inhibition Data

CompoundTarget EnzymeInhibition TypeIC₅₀ (nM)
This compound Human IDH2-R140QSelective4.0 ± 0.2
This compound IDH1-R132H homodimerPartial, AllostericNot Specified

Cellular 2HG Production Inhibition

Cell TypeGenetic BackgroundIC₅₀ (nM) for 2HG Production
Patient LymphoblastsD2HGA type II5.4 ± 1.2
Mouse Embryonic Stem CellsIdh2-R140Q KI5.4 ± 2.8

Preclinical Efficacy and Biological Impact of Agi 026

In Vitro Biochemical and Cellular Characterization

In vitro studies have provided detailed insights into how AGI-026 interacts with mutant IDH2 and affects cellular processes.

Evaluation of Enzyme Inhibition in Recombinant Systems (e.g., IDH2R140Q Homodimer, IDH2wt/R140Q Heterodimer)

This compound functions as a potent and selective inhibitor of the human IDH2R140Q-mutant enzyme. In recombinant systems, the IC₅₀ of this compound for the human IDH2R140Q homodimer was measured to be 4.0 ± 0.2 nM (mean ± SD). nih.govresearchgate.net The IC₅₀ for 2HG production was also measured in vitro for both the IDH2R140Q homodimer and the IDH2wt/R140Q heterodimer recombinant purified enzymes. nih.govresearchgate.net this compound did not show inhibition in a panel of other dehydrogenases, including lactate (B86563) dehydrogenase and 3-phosphoglycerate (B1209933) dehydrogenases, indicating its selectivity. nih.govresearchgate.net

Data Table: Enzyme Inhibition by this compound

Enzyme SystemAnalyteIC₅₀ (nM)Notes
Human IDH2R140Q HomodimerEnzyme Activity4.0 ± 0.2 (SD)Recombinant
IDH2R140Q Homodimer2HG ProductionNot specifiedRecombinant
IDH2wt/R140Q Heterodimer2HG ProductionNot specifiedRecombinant
Other DehydrogenasesInhibitionNo inhibitionPanel tested

Assessment of 2HG Production Reduction in Cell-Based Assays

This compound effectively inhibits 2HG production in cells expressing mutant IDH2R140Q. nih.gov Cellular potency, determined by measuring 2HG levels in the culture medium, was assessed in various cell lines. nih.govresearchgate.net

Studies in Genetically Engineered Glioblastoma Cell Lines (e.g., U87MG overexpressing IDH2R140Q or IDH1R132H)

The IC₅₀ for 2HG production was measured in engineered glioblastoma U87MG cell lines overexpressing either IDH2R140Q or IDH1R132H. nih.govresearchgate.net These studies help to understand the compound's activity in a relevant cancer cell context, although glioblastoma is more commonly associated with IDH1 mutations. oncotarget.com

Response in Patient-Derived Primary Lymphoblast Cells with D2HGA Type II Mutations

This compound potently inhibited 2HG production in cultured lymphoblasts obtained from patients with D-2-hydroxyglutaric aciduria (D2HGA) type II, a rare neurometabolic disorder caused by germline gain-of-function mutations in IDH2. nih.govresearchgate.netmedlineplus.gov The IC₅₀ of 2HG production in these cells was similar to that observed in mouse embryonic stem cells expressing mutant Idh2R140Q, measuring 5.4 ± 1.2 nM (mean ± SE). nih.gov

Data Table: 2HG Production Inhibition in Cell Models

Cell TypeIDH MutationAnalyteIC₅₀ (nM)Notes
Patient-derived D2HGA Type II LymphoblastsIDH2R140Q2HG Production5.4 ± 1.2 (SE)Cultured cells
Mouse Embryonic Stem CellsIdh2R140Q2HG Production5.4 ± 2.8 (SD)Knock-in model
Engineered U87MG Glioblastoma CellsIDH2R140Q2HG ProductionNot specifiedOverexpression model
Engineered U87MG Glioblastoma CellsIDH1R132H2HG ProductionNot specifiedOverexpression model

Effects on Mouse Embryonic Stem Cells Expressing Mutant Idh2R140Q

Studies in mouse embryonic stem cells with a knock-in Idh2R140Q mutation showed that this compound effectively inhibited 2HG production. nih.govresearchgate.net The IC₅₀ for 2HG production in these cells was 5.4 ± 2.8 nM (mean ± SD), which was comparable to the potency observed in patient-derived lymphoblasts. nih.gov

In Vivo Efficacy in Established Disease Models

In vivo studies have demonstrated the efficacy of this compound in relevant disease models, particularly in a mouse model of D2HGA type II.

This compound rescued the phenotype observed in Idh2R140Q knock-in mice, a model that recapitulates features of human D2HGA type II, including elevated 2HG levels and cardiomyopathy. nih.govresearchgate.netresearchgate.net Oral administration of this compound at 10 mg/kg twice daily for 13 weeks starting at 4–5 weeks of age led to a significant reduction in 2HG levels in both plasma and heart tissue, achieving 99% reduction. nih.govresearchgate.net Treatment with this compound resulted in a 100% survival rate in Idh2R140Q mice, compared to a 46% survival rate in vehicle-treated mice. nih.govresearchgate.net Histopathological examination at the study end revealed a lower incidence of myocardial hypertrophy and sub-gross cardiomegaly, as well as a lower average number of brain sites affected by vacuolation in this compound treated mice compared to vehicle-treated controls. nih.gov this compound also largely reversed the transcriptional and metabolic alterations observed in the heart tissue of Idh2R140Q mice. nih.gov

Data Table: In Vivo Efficacy of this compound in Idh2R140Q Mice

EndpointVehicle-Treated Idh2R140Q MiceThis compound Treated Idh2R140Q MiceNotes
Plasma 2HG Reduction0%99%After 6 weeks of 10 mg/kg BID treatment
Heart 2HG Reduction0%99%After 6 weeks of 10 mg/kg BID treatment
Survival Rate46%100%After 13 weeks of 10 mg/kg BID treatment
Myocardial HypertrophyHigher incidenceLower incidenceHistopathological analysis
CardiomegalyHigher incidenceLower incidenceHistopathological analysis
Brain VacuolationHigher average number of sitesLower average number of sitesHistopathological analysis

Application in D2HGA Type II Murine Models (e.g., Idh2R140Q Knock-in Mice)

A D2HGA type II mouse model was generated by introducing the Idh2R140Q mutation at the native chromosomal locus. nih.govresearchgate.netnih.gov These Idh2R140Q knock-in mice exhibited significantly elevated levels of 2HG and recapitulated multiple phenotypic defects observed in human patients with the disorder. nih.govresearchgate.netnih.gov This model served as a crucial tool for evaluating the therapeutic potential of this compound. nih.govresearchgate.netnih.gov this compound is described as a brain-penetrant, potent, and selective inhibitor of the human IDH2R140Q-mutant enzyme, with an IC50 of 4.0 ± 0.2 nM in vitro. nih.govresearchgate.net The mouse Idh2R140Q and human IDH2R140Q enzymes show a high degree of identity (95.13%). researchgate.net

Functional Restoration of Disease Phenotypes (e.g., Rescue of Cardiomyopathy)

Treatment with this compound has shown the ability to rescue functional disease phenotypes in the Idh2R140Q mouse model, notably the cardiomyopathy. nih.govresearchgate.netscience.govnih.gov Studies demonstrated that this compound treatment not only prevented the progression of cardiomyopathy in young mice but also ameliorated existing cardiomyopathy in adult animals. nih.gov Echocardiography performed at week 13 in treated mice showed significantly lower left ventricular mass to body weight ratio (LVM/BW) and significantly higher ejection fraction (EF) compared to vehicle-treated mice, indicating the prevention of cardiac function deterioration. nih.govresearchgate.net Histopathological analysis of heart tissue also showed a lower incidence of myocardial hypertrophy and sub-gross cardiomegaly in this compound treated mice. nih.govresearchgate.net Continuous administration of this compound was found to be necessary to sustain the normalization of cardiac function; withdrawal of treatment resulted in a significant deterioration in cardiac function. nih.govresearchgate.net

Systemic Reduction of 2HG Levels in Biological Tissues (e.g., Plasma, Heart)

A key biological impact of this compound is its ability to suppress the production of 2HG. nih.govresearchgate.netnih.gov Treatment with this compound achieved a significant reduction in 2HG levels in biological tissues of Idh2R140Q mice. nih.gov Specifically, a 99% reduction in 2HG was observed in both plasma and heart tissue. nih.govresearchgate.net Studies evaluating different doses showed that doses achieving at least 75% reduction of plasma 2HG were sufficient to prevent cardiac hypertrophy in this model. nih.govresearchgate.net

Below is a table summarizing the reduction in 2HG levels observed in a preclinical study:

TissueThis compound Treatment (10 mg/kg)Vehicle Treatment% Reduction with this compound
PlasmaReducedElevated99% nih.govresearchgate.net
HeartReducedElevated99% nih.govresearchgate.net

Gene and Metabolite Expression Normalization in Diseased Tissues

This compound treatment also led to the normalization of dysregulated gene and metabolite expression in the diseased tissues of Idh2R140Q mice, particularly in the heart. nih.govresearchgate.netnih.gov In Idh2R140Q mouse hearts, differential expression of multiple genes and metabolites associated with cardiomyopathy was observed. nih.govresearchgate.netnih.gov this compound treatment largely reversed these changes. nih.govresearchgate.netnih.gov For instance, genes like Hopx, Tmod4, and Nmrk2, which showed altered expression in Idh2R140Q hearts, were normalized to levels seen in wild-type mice with this compound treatment. nih.gov Similarly, dysregulation in several significantly altered metabolites in the Idh2R140Q mouse heart, including a twofold increase in cAMP, were normalized with this compound treatment. nih.gov While changes in 5hmC levels were observed in Idh2R140Q mice and increased with this compound treatment, this did not reach significance in the mouse model. nih.gov

Modulation of Survival Outcomes in Preclinical Models

Treatment with this compound provided a survival benefit in the Idh2R140Q mouse model. nih.govresearchgate.netnih.gov In one study, the survival rate was 100% in Idh2R140Q mice treated with this compound, compared to only 46% in vehicle-treated Idh2R140Q mice. nih.govresearchgate.net A second study with different doses showed survival rates of 93% and 90% for 2 mg/kg and 10 mg/kg this compound treated groups, respectively, compared to 67% in the vehicle group. nih.govresearchgate.net These findings indicate that this compound treatment significantly improved survival outcomes in this preclinical model of D2HGA type II. nih.govresearchgate.net

Below is a table summarizing the survival rates observed in preclinical studies:

Treatment GroupSurvival Rate
Idh2R140Q + Vehicle46% (Study 1) nih.govresearchgate.net, 67% (Study 2) nih.govresearchgate.net
Idh2R140Q + this compound (10 mg/kg)100% (Study 1) nih.govresearchgate.net, 90% (Study 2) nih.govresearchgate.net
Idh2R140Q + this compound (2 mg/kg)- (Study 1) nih.govresearchgate.net, 93% (Study 2) nih.govresearchgate.net

Downstream Molecular and Cellular Consequences of Agi 026 Treatment

Reversal of Epigenetic Aberrations Caused by 2HG

Elevated concentrations of 2HG in cells with mutant IDH lead to significant epigenetic alterations, primarily through the inhibition of key demethylating enzymes. wikipedia.org These epigenetic aberrations contribute to altered gene expression profiles that can drive disease pathogenesis, including impaired cellular differentiation. wikipedia.org By lowering 2HG levels, AGI-026 facilitates the reactivation of these inhibited enzymes, promoting the reversal of aberrant epigenetic marks.

Histone demethylation, a crucial process in the dynamic regulation of chromatin structure and gene expression, is significantly impaired by high levels of 2HG. Many histone lysine (B10760008) demethylases (KDMs) belong to the family of αKG-dependent dioxygenases and are thus susceptible to competitive inhibition by 2HG. This inhibition results in increased histone methylation, altering the epigenetic landscape. Research indicates that 2HG promotes broad inhibition of histone demethylation. While specific detailed data for this compound's direct impact on histone demethylation markers was not extensively available in the provided snippets, the compound's mechanism of reducing 2HG strongly implies a restoration of KDM activity, thereby reversing aberrant histone hypermethylation. Studies with other IDH inhibitors that suppress 2HG have shown partial reversion of hypermethylation.

DNA methylation, specifically at CpG islands, is another epigenetic modification disrupted by elevated 2HG. The Ten-Eleven Translocation (TET) family of enzymes are key DNA demethylases that convert 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, processes that are dependent on αKG. 2HG acts as a potent inhibitor of TET enzymes. This compound's ability to reduce 2HG levels is expected to restore TET activity, promoting DNA demethylation. In a mouse model of D2HGA type II, this compound treatment was observed to increase levels of 5hmC in heart tissue, a marker of TET activity, although this increase did not reach statistical significance in that specific study. wikipedia.org This finding supports the mechanism by which this compound influences DNA demethylation pathways by reducing the inhibitory effect of 2HG on TET enzymes.

Impact on Histone Demethylation Processes

Restoration of Alpha-Ketoglutarate-Dependent Dioxygenase Activities

The fundamental molecular consequence of this compound treatment is the restoration of activity of αKG-dependent dioxygenases. wikipedia.org These enzymes are broadly inhibited by the accumulation of 2HG due to its structural similarity to αKG, allowing it to act as a competitive antagonist. wikipedia.org By potently and selectively inhibiting the mutant IDH2 enzyme responsible for excessive 2HG production, this compound effectively lowers intracellular 2HG concentrations. wikipedia.org This reduction in the competitive inhibitor allows αKG to bind more effectively to its cognate dioxygenases, thereby restoring their catalytic activity. This restoration is critical for numerous cellular functions beyond epigenetics, including collagen maturation, fatty acid metabolism, and oxygen sensing via prolyl hydroxylases (EGLN/PHD).

Effects on Cellular Differentiation and Proliferation in Mutant IDH Contexts

Mutations in IDH, leading to 2HG accumulation, are known to impair cellular differentiation and contribute to a block in the maturation of various cell types, which is a hallmark of several IDH-mutant driven diseases, including certain cancers and D2HGA. wikipedia.org The epigenetic changes induced by 2HG, such as DNA and histone hypermethylation, are thought to silence genes critical for differentiation programs. This compound, by reducing 2HG and reversing these epigenetic blocks, has been shown to promote cellular differentiation. In studies using a mouse model of D2HGA type II, this compound treatment rescued the disease phenotype, which is associated with impaired differentiation. wikipedia.org Furthermore, in models of intrahepatic cholangiocarcinoma (ICC) with mutant IDH2, this compound treatment led to a histologic shift towards increased tubular morphology and upregulation of hepatocyte-specific genes, suggesting the induction of tumor cell differentiation. While IDH mutations may not directly drive proliferation in all contexts, such as chondrosarcoma where they appear dispensable for proliferation, the impact on differentiation is a key feature reversed by mutant IDH inhibition.

Methodological Advancements and Research Techniques

Development of Advanced In Vitro Screening and Characterization Assays

The development of potent and selective inhibitors like AGI-026 relies on robust in vitro screening and characterization assays. These assays are the first step in identifying and optimizing lead compounds.

Biochemical Assays: The inhibitory activity of this compound was initially determined using biochemical assays with purified recombinant isocitrate dehydrogenase 2 (IDH2) enzymes. researchgate.net Specifically, its effect on the production of 2-hydroxyglutarate (2HG) was measured for both the IDH2R140Q homodimer and the IDH2wt/R140Q heterodimer. researchgate.net The selectivity of the compound was confirmed by assessing its minimal impact on the production of α-ketoglutarate (αKG) by the wild-type (wt) IDH2 enzyme. researchgate.net These assays often involve measuring the depletion of NADPH, a cofactor in the reaction, using a fluorescent signal. nih.gov

Cell-Based Assays: Following biochemical validation, the cellular potency of this compound was evaluated in various cell lines. nih.gov Engineered U87MG glioblastoma cells overexpressing the IDH2R140Q mutation were a key tool. researchgate.netnih.gov Researchers also utilized mouse embryonic stem cells carrying the Idh2R140Q mutation and lymphoblast cells derived from patients with D-2-hydroxyglutaric aciduria (D2HGA) type II. researchgate.net In these cell-based models, the IC50 value, which represents the concentration of an inhibitor required to reduce the biological activity by half, was determined by measuring the levels of 2HG in the cell culture medium using liquid chromatography-mass spectrometry (LC-MS). nih.gov

Selectivity Profiling: To ensure the compound's specificity, its activity was tested against a panel of other dehydrogenases and a broader enzyme panel. nih.gov This step is critical to identify potential off-target effects early in the drug discovery process.

In Vitro Potency of this compound
Assay TypeEnzyme/Cell LineMeasured EffectKey Findings
Biochemical AssayIDH2R140Q homodimerIC50 for 2HG productionPotent inhibition of the mutant enzyme. researchgate.net
Biochemical AssayIDH2wt/R140Q heterodimerIC50 for 2HG productionDemonstrated activity against the heterodimer. researchgate.net
Biochemical AssayIDH2wt homodimerIC50 for αKG productionSelective for the mutant over the wild-type enzyme. researchgate.net
Cell-Based AssayU87MG-IDH2R140QIC50 for 2HG productionConfirmed cellular potency in a cancer cell line. researchgate.netnih.gov
Cell-Based AssayMouse Idh2R140Q embryonic stem cellsIC50 for 2HG productionShowed activity in a relevant stem cell model. researchgate.net
Cell-Based AssayD2HGA type II patient lymphoblastsIC50 for 2HG productionValidated potency in primary patient-derived cells. researchgate.net

Establishment of Robust Genetically Engineered Animal Models for Mutant IDH-Driven Diseases

To study the in vivo effects of this compound and the pathophysiology of diseases driven by mutant IDH, researchers have developed sophisticated genetically engineered animal models.

Idh2R140Q Knock-in Mouse Model: A key development was the creation of a mouse model with the Idh2R140Q mutation introduced at its natural chromosomal location. nih.govresearchgate.net These mice exhibited significantly elevated levels of 2HG and recapitulated many of the defects observed in patients with D2HGA type II, such as cardiomyopathy. researchgate.netnih.gov This model proved invaluable for demonstrating the in vivo efficacy of this compound, which was shown to suppress 2HG production, rescue cardiomyopathy, and improve survival in these mice. researchgate.netnih.gov

Transgenic Zebrafish Models: In addition to mouse models, transgenic zebrafish have been created to express various IDH1 mutations. eur.nl While these models have been instrumental for studying the effects of IDH mutations on development and for drug screening, they have not yet been reported to develop gliomas, suggesting that additional genetic events are required for tumor formation. eur.nl

Orthotopic Xenograft Models: In the context of cancer research, patient-derived IDH-mutant glioma cells have been used in orthotopic mouse models. nih.gov These models, where human tumor cells are implanted into the brains of immunodeficient mice, are crucial for evaluating the anti-tumor activity of compounds like this compound in a more clinically relevant setting.

Application of Chiral Metabolic Profiling Studies for Disease Biomarker Discovery

The discovery that mutant IDH enzymes produce D-2-hydroxyglutarate, a chiral molecule, has highlighted the importance of chiral metabolic profiling in understanding disease and monitoring therapeutic response.

Enantioselective Measurement: Chiral metabolomics involves the specific measurement of different enantiomers (mirror-image isomers) of metabolites. nih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential for the enantioselective analysis of chiral metabolites like D-2HG. nih.govnih.gov

D-2HG as a Biomarker: The accumulation of D-2HG is a hallmark of IDH-mutant driven diseases. researchgate.netresearchgate.netnih.gov Chiral metabolic profiling allows for the precise quantification of D-2HG levels in various biological samples, including plasma, tissues, and cell culture media. researchgate.netnih.govresearchgate.net This has established D-2HG as a critical biomarker for disease diagnosis, prognosis, and for assessing the pharmacodynamic effects of inhibitors like this compound. nih.govnih.gov For instance, treatment with this compound led to a significant reduction in D-2HG levels in the plasma of Idh2R140Q mice. researchgate.net

Comprehensive Transcriptomic and Proteomic Analyses to Elucidate Pathway Modulation

To understand the downstream cellular effects of this compound, researchers have employed comprehensive transcriptomic and proteomic analyses. These "omics" approaches provide a global view of how the compound modulates gene and protein expression, offering insights into the underlying mechanisms of its therapeutic effects.

Transcriptomic Analysis: In the Idh2R140Q mouse model, researchers observed differential expression of multiple genes associated with cardiomyopathy. nih.govresearchgate.net Treatment with this compound largely reversed these gene expression changes, demonstrating its ability to correct the pathological gene expression program driven by the mutant IDH2 enzyme. researchgate.net Transcriptomic analyses can be performed using techniques like microarray analysis or RNA sequencing. longdom.orgnih.govfrontiersin.org

Proteomic and Metabolomic Analyses: In addition to gene expression, proteomic and metabolomic analyses have been used to investigate the broader cellular changes induced by mutant IDH and its inhibition. nih.gov For example, in the Idh2R140Q mouse model, this compound also reversed changes in the levels of metabolites associated with cardiomyopathy. researchgate.net These studies help to connect the inhibition of the mutant enzyme to the restoration of normal cellular function.

"Omics" Approaches in this compound Research
TechniqueModel SystemKey Findings
Transcriptomic AnalysisIdh2R140Q Mouse ModelIdentified differential expression of cardiomyopathy-associated genes. researchgate.net
Transcriptomic AnalysisIdh2R140Q Mouse Model treated with this compoundDemonstrated reversal of pathological gene expression changes. researchgate.net
Metabolomic AnalysisIdh2R140Q Mouse ModelRevealed alterations in metabolites linked to cardiomyopathy. researchgate.net
Metabolomic AnalysisIdh2R140Q Mouse Model treated with this compoundShowed normalization of metabolite levels. researchgate.net

Future Research Directions for Agi 026

Comprehensive Elucidation of Off-Target Effects and Selectivity

A critical aspect of advancing any therapeutic agent is a thorough understanding of its selectivity and potential off-target effects. While AGI-026 is characterized as a selective inhibitor of the IDH2 R140Q mutant, a comprehensive off-target kinase and enzyme screening is a necessary next step. researchgate.nete-century.us The high degree of structural conservation among kinase catalytic domains, for example, makes off-target inhibition a common challenge in drug development.

Future research should involve screening this compound against a broad panel of kinases and other enzymes to identify any unintended interactions. This is vital for interpreting phenotypic responses in preclinical models and anticipating potential toxicities in future clinical applications. cnlu.ac.in Understanding the complete selectivity profile will enable a more accurate assessment of its therapeutic window and guide the design of safer and more effective treatment regimens.

Table 1: Key Aspects of this compound Selectivity Profile for Future Investigation

Area of InvestigationRationale
Broad Kinase Panel ScreeningTo identify potential off-target kinase inhibition due to structural similarities in kinase domains.
Wild-Type IDH1 and IDH2 InhibitionTo confirm and quantify the selectivity for the mutant IDH2 over its wild-type counterparts.
Other Metabolic Enzyme InhibitionTo assess any unintended effects on other metabolic pathways.

Investigation of Potential Combination Therapeutic Strategies

The complexity of diseases driven by mutant IDH2 suggests that combination therapies may offer a more robust and durable response compared to monotherapy. harvard.edu The rationale for combining this compound with other therapeutic agents is to target parallel or downstream pathways, overcome potential resistance mechanisms, and achieve synergistic anti-tumor effects. frontiersin.org

Preclinical studies should be designed to explore the synergistic or additive effects of this compound with existing standard-of-care treatments or other targeted therapies. For instance, investigating the combination of this compound with proteasome inhibitors has shown promise with other IDH2 inhibitors in hematological malignancies. ashpublications.org Furthermore, combining this compound with agents that target other cellular vulnerabilities created by the IDH2 mutation could be a promising strategy. frontiersin.org These studies should assess not only the efficacy but also the potential for increased toxicity with combination regimens. frontiersin.org

Table 2: Potential Combination Strategies for this compound

Combination PartnerRationalePotential Disease Context
Standard ChemotherapyTo enhance the efficacy of conventional cytotoxic agents.Acute Myeloid Leukemia (AML)
Proteasome InhibitorsTo exploit the metabolic vulnerabilities created by IDH2 inhibition.Hematological Malignancies
BCL-2 InhibitorsTo target apoptosis pathways that may be dysregulated in IDH2-mutant cells.Acute Myeloid Leukemia (AML)
Epigenetic ModifiersTo reverse the epigenetic alterations induced by D-2HG.Glioma, Chondrosarcoma

Exploration of this compound in Broader Mutant IDH-Driven Pathologies

Mutations in the IDH2 gene are not limited to a single type of cancer but are found in a variety of malignancies, including acute myeloid leukemia (AML), chondrosarcoma, and intrahepatic cholangiocarcinoma. unchealthcare.orgbiorxiv.org this compound has already demonstrated a survival benefit in a mouse model of D-2-hydroxyglutaric aciduria type II (D2HGA), a rare neurometabolic disorder caused by germline IDH2 mutations. researchgate.netresearchgate.netnih.gov This provides a strong rationale for exploring its efficacy in other IDH2-mutant driven diseases.

Future preclinical research should include the evaluation of this compound in patient-derived xenograft (PDX) models of IDH2-mutant chondrosarcoma and AML. biorxiv.orgaacrjournals.org These studies will be critical in determining the broader applicability of this compound and identifying new patient populations that could benefit from this targeted therapy. Investigating the efficacy of this compound in these different contexts will also provide valuable insights into the tissue-specific roles of the IDH2 mutation. curesarcoma.org

Development of Novel Biomarkers for Response Monitoring in Preclinical Settings

The development of reliable biomarkers is essential for monitoring treatment response and guiding therapeutic decisions. mdpi.com The oncometabolite D-2-hydroxyglutarate (D-2HG) is a direct product of the mutant IDH2 enzyme, and its levels have been shown to decrease with this compound treatment. researchgate.netplos.org This makes D-2HG a critical pharmacodynamic biomarker to assess the biological activity of the inhibitor. plos.org

Future research should focus on refining and validating the use of D-2HG as a predictive biomarker of response in various preclinical models. plos.orgbiorxiv.org This includes establishing a clear correlation between the extent of D-2HG reduction and the degree of therapeutic benefit. Furthermore, the exploration of novel, non-invasive biomarkers that can be measured in plasma or through advanced imaging techniques would be highly valuable for real-time monitoring of treatment efficacy in preclinical studies. jmir.orgresearchgate.net This could include the investigation of downstream metabolic or epigenetic changes that are reversed by this compound treatment. ashpublications.org

Table 3: Potential Preclinical Biomarkers for this compound

Biomarker CategorySpecific BiomarkerUtility
PharmacodynamicD-2-hydroxyglutarate (D-2HG)Direct measure of target engagement and inhibition.
PredictiveBaseline D-2HG levels, specific co-mutationsTo identify tumors most likely to respond to this compound.
Response MonitoringChanges in metabolic profiles, reversal of histone and DNA hypermethylationTo assess the downstream biological effects of treatment.

Q & A

Basic Research Questions

Q. How do I formulate a research question for AGI-026 studies that balances specificity and scientific rigor?

  • Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s viability . For example, if studying this compound’s molecular interactions, narrow the scope by defining variables (e.g., concentration ranges, biological targets) and contextualize it within gaps identified in literature reviews . Avoid overly broad questions like "What does this compound do?"; instead, ask, "How does this compound modulate [specific pathway] in [cell type/model] under [defined conditions]?" .

Q. What methodologies are recommended for conducting literature reviews on this compound?

  • Methodological Answer:

Systematic Reviews: Use databases like Google Scholar with advanced search operators (e.g., "this compound" AND ("kinase inhibitor" OR "mechanism")) to identify primary sources .

Critical Appraisal: Distinguish primary studies (e.g., experimental data on this compound’s efficacy) from secondary reviews. Cross-reference citations in tools like Zotero to trace foundational work .

Gap Analysis: Map existing findings to identify contradictions (e.g., conflicting results on this compound’s bioavailability) for further investigation .

Q. How should I design an experiment to test this compound’s biochemical properties?

  • Methodological Answer:

  • Variables: Define independent (e.g., dosage, exposure time) and dependent variables (e.g., enzyme inhibition rate) explicitly .
  • Controls: Include positive/negative controls (e.g., known inhibitors or solvent-only groups) to validate assay conditions .
  • Reproducibility: Document protocols using platforms like Protocols.io and pre-register designs to mitigate bias .

Advanced Research Questions

Q. How can AGI systems accelerate hypothesis generation for this compound’s novel applications?

  • Methodological Answer:

  • Data Mining: Train AGI models to analyze large-scale datasets (e.g., PubChem, ChEMBL) for structural analogs of this compound and predict off-target effects .
  • Pattern Recognition: Use unsupervised learning to identify correlations between this compound’s chemical properties and phenotypic outcomes in heterogeneous datasets .
  • Hypothesis Prioritization: Rank hypotheses by novelty and feasibility using metrics like prediction confidence scores .

Q. How do I resolve contradictions in this compound experimental data (e.g., conflicting efficacy results across studies)?

  • Methodological Answer:

Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

Sensitivity Analysis: Test whether variations in experimental conditions (e.g., cell culture media, assay temperature) explain discrepancies .

Cross-Disciplinary Validation: Consult computational models (e.g., molecular dynamics simulations) to verify in vitro/in vivo findings .

Q. What frameworks support ethical and replicable this compound research in collaborative environments?

  • Methodological Answer:

  • Ethical Oversight: Adhere to guidelines for data transparency (e.g., FAIR principles) and document AI/AGI contributions to avoid misrepresentation .
  • Collaborative Workflows: Use version-controlled platforms (e.g., GitHub for code, OSF for data) to track contributions and ensure reproducibility .
  • Bias Mitigation: Audit datasets for demographic or technical biases (e.g., overrepresentation of certain cell lines) that may skew conclusions .

Methodological Tools Table

Research Stage Tools/Frameworks Application Example Source
Literature ReviewFINER criteria, PICO frameworkPrioritizing questions on this compound’s mechanisms
Experimental DesignProtocols.io , PRIDE databaseDocumenting this compound assay protocols
Data Contradiction AnalysisCochran’s Q test, sensitivity analysisResolving efficacy discrepancies
Hypothesis GenerationAGI-driven pattern recognitionPredicting this compound’s off-target interactions

Key Considerations

  • Avoid Jargon: Define technical terms (e.g., "EC50," "chemoinformatics") in appendices to maintain accessibility .
  • Ethical Compliance: Obtain institutional review for studies involving human-derived data or AI-generated content .
  • Interdisciplinary Collaboration: Engage computational biologists, statisticians, and ethicists to address complex questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.